Pentanoic acid, 4-methylphenyl ester

Description

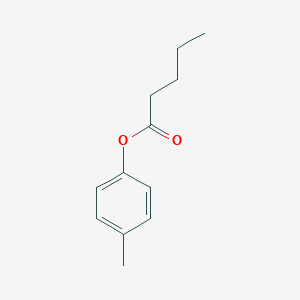

Pentanoic acid, 4-methylphenyl ester is an organic compound comprising a pentanoic acid backbone esterified with 4-methylphenol. These esters are commonly associated with flavor profiles in fermented products, biological activities (e.g., antifungal, cytotoxic), and roles in metabolic pathways .

Properties

CAS No. |

10415-86-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(4-methylphenyl) pentanoate |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-12(13)14-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 |

InChI Key |

XDIFYXKFWPNGRV-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=CC=C(C=C1)C |

Canonical SMILES |

CCCCC(=O)OC1=CC=C(C=C1)C |

Other CAS No. |

10415-86-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Functional Groups

The ester group and substituent positions significantly influence physicochemical and biological properties:

Physicochemical Properties and Stability

- Volatility : Methyl and ethyl esters are more volatile than aromatic esters (e.g., phenyl derivatives), making them prominent in flavor profiles .

- Solubility : Alkyl esters (e.g., methyl, ethyl) are generally more soluble in polar solvents than aromatic esters due to reduced steric hindrance .

- Thermal Stability: Esters with oxo-groups (e.g., 4-oxo-pentanoic acid methyl ester) may decompose at lower temperatures due to ketone reactivity .

Antifungal Effects

- Ethyl 4-methylpentanoate: Produced by yeast strains (e.g., Candida intermedia), it inhibits Botrytis cinerea hyphal growth and spore germination, likely through membrane disruption .

- Methyl 4-oxo-pentanoate: A major component (53.44% peak area) in jackfruit extract, though its direct antimicrobial role requires further study .

Cytotoxicity in Cancer Therapy

- Pd/Pt Complexes with 4-Methylpentanoate Ligands: These complexes show dose-dependent cytotoxicity in colon cancer cells (HCT116, CaCo-2). Palladium(II) complex No. 2 (n-Pr ester) and platinum(II) complex No. 7 (n-Bu ester) are particularly effective, suggesting ester chain length modulates activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.